Siphonaxanthin

Obesity Adipogenesis Lipid Metabolism

Siphonaxanthin (SPX) is differentiated by its C8-keto group, delivering faster apoptosis onset (<6h at 20 μM) and 2-fold higher cellular uptake in HL-60 cells versus fucoxanthin. It uniquely inhibits adipogenesis at low, non-cytotoxic doses (2.5–5 μmol/L) where fucoxanthin and β-carotene show no effect. Its selective accumulation in mesenteric white adipose tissue makes it the superior choice for in vivo obesity and cancer research. Do not substitute with generic carotenoids.

Molecular Formula C40H56O4
Molecular Weight 600.9 g/mol
Cat. No. B1249711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSiphonaxanthin
Synonymssiphonaxanthin
Molecular FormulaC40H56O4
Molecular Weight600.9 g/mol
Structural Identifiers
SMILESCC1=C(C(CC(C1)O)(C)C)CC(=O)C(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)CO
InChIInChI=1S/C40H56O4/c1-28(16-12-17-30(3)20-21-36-31(4)22-34(42)25-39(36,6)7)14-10-11-15-29(2)18-13-19-33(27-41)38(44)24-37-32(5)23-35(43)26-40(37,8)9/h10-22,34-36,41-43H,23-27H2,1-9H3/b11-10+,16-12+,18-13+,21-20+,28-14+,29-15+,30-17+,33-19+/t34-,35+,36-/m0/s1
InChIKeySUCKEYMKNGZJHK-ZARIWKGHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Siphonaxanthin for Scientific Procurement: A Comparative Baseline of a Marine Keto-Carotenoid with Unique Structural and Functional Differentiation


Siphonaxanthin (SPX) is a specific keto-carotenoid found in green algae, distinguished from other marine carotenoids by its unique C8-keto group, which confers distinct biological activities and cellular interactions [1]. As a xanthophyll, it serves as a primary photosynthetic pigment in certain green algal species, but its growing interest in biomedical research stems from its potent in vitro anti-cancer, anti-obesity, and anti-angiogenic properties [2]. This compound is structurally and functionally distinct from other common carotenoids like fucoxanthin (brown algae) and lutein (terrestrial plants), and its unique molecular interactions, including with the siphonaxanthin-chlorophyll a/b-binding protein (SCP), highlight its specialized role [3].

Why Siphonaxanthin Procurement Requires Compound-Specific Sourcing: The Risks of Substituting with Fucoxanthin, Lutein, or Other Carotenoids


Generic substitution of siphonaxanthin with other carotenoids, such as fucoxanthin or lutein, is not scientifically justified due to its distinct molecular structure and resulting unique bioactivities. The C8-keto group is crucial for its potent anti-inflammatory and anti-obesity effects, as studies have shown that even its dehydrometabolites can exhibit different activity profiles [1]. Furthermore, siphonaxanthin demonstrates superior potency in specific assays compared to fucoxanthin and β-carotene, particularly at low concentrations where other carotenoids show negligible activity [2]. Its cellular uptake kinetics and tissue distribution also differ significantly from fucoxanthin, which directly impacts in vivo efficacy [3]. Therefore, for research requiring precise and reproducible results, especially in anti-cancer, anti-obesity, or anti-angiogenic studies, sourcing the specific compound is essential.

Quantitative Differentiation Evidence for Siphonaxanthin: A Data-Driven Guide for Scientific Selection and Procurement


Superior Anti-Adipogenic Activity at Low Concentrations vs. Fucoxanthin and β-Carotene

Siphonaxanthin demonstrates stronger biological activity than other carotenoids in cell-based studies, significantly suppressing adipogenic differentiation of 3T3-L1 cells at low concentrations (2.5 and 5 μmol/L) where β-carotene and fucoxanthin showed no inhibitory effects [1].

Obesity Adipogenesis Lipid Metabolism

2-Fold Higher Cellular Uptake Compared to Fucoxanthin in HL-60 Leukemia Cells

The cellular uptake of siphonaxanthin was 2-fold higher than that of fucoxanthin in human leukemia HL-60 cells, contributing to its more rapid and potent induction of apoptosis [1].

Cancer Apoptosis Cellular Uptake

Faster Apoptosis Induction in HL-60 Cells vs. Fucoxanthin at Equal Concentration

At an equimolar concentration of 20 μM, siphonaxanthin markedly reduced HL-60 cell viability (p<0.05) as early as 6 hours post-treatment, whereas fucoxanthin did not achieve the same effect within this timeframe [1].

Apoptosis Cancer Chemoprevention Leukemia

Selective Accumulation in White Adipose Tissue Following Oral Administration

In vivo studies in ICR mice demonstrate that siphonaxanthin and its metabolites selectively accumulate in white adipose tissue (WAT), particularly mesenteric WAT, after oral administration, a distribution pattern that is unique and directly relevant to its anti-obesity effects [1].

Bioavailability Tissue Distribution Obesity

Intestinal Absorption on Par with β-Carotene and Lutein

Using differentiated Caco-2 cell monolayers as a model for human intestinal epithelium, siphonaxanthin was shown to be absorbed from the intestine to the same extent as β-carotene and lutein, indicating good oral bioavailability [1].

Bioavailability Intestinal Absorption Pharmacokinetics

Prioritized Research and Industrial Application Scenarios for Siphonaxanthin Based on Differential Evidence


In Vitro Anti-Cancer Studies Requiring Rapid and Potent Apoptosis Induction

Siphonaxanthin is the preferred choice for apoptosis studies in leukemia (e.g., HL-60) cell models due to its faster onset of action compared to fucoxanthin, with significant cell death observed within 6 hours at 20 μM [1]. Its 2-fold higher cellular uptake in HL-60 cells further ensures efficient intracellular delivery [2]. This makes it an ideal tool for time-course experiments or when a robust apoptotic response is needed quickly.

Anti-Obesity and Adipocyte Differentiation Research in 3T3-L1 Cells

For researchers investigating adipogenesis, siphonaxanthin is a more sensitive probe than fucoxanthin or β-carotene. It significantly inhibits lipid accumulation in 3T3-L1 preadipocytes by 29% and 43% at low, non-cytotoxic concentrations (2.5 and 5 μmol/L) where comparators show no effect [3]. This allows for the study of anti-adipogenic mechanisms at physiologically relevant, low-dose conditions.

In Vivo Metabolic Studies Targeting White Adipose Tissue (WAT)

Siphonaxanthin's unique and selective accumulation in white adipose tissue, particularly mesenteric WAT, following oral administration makes it a valuable compound for in vivo studies on obesity and metabolic syndrome [4]. This targeted biodistribution profile is a key differentiator from other carotenoids, offering a more direct approach to modulating adipose tissue biology in animal models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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